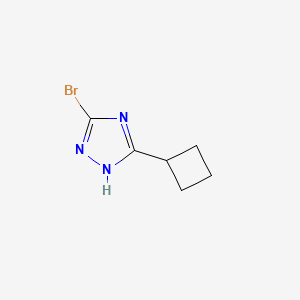

5-Bromo-3-cyclobutyl-1H-1,2,4-triazole

描述

Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Organic Synthesis and Advanced Materials Science

The 1,2,4-triazole nucleus is a highly privileged scaffold in medicinal chemistry and materials science due to its unique combination of features. researchgate.netfrontiersin.org This five-membered aromatic ring is stable, capable of participating in hydrogen bonding, and possesses a significant dipole moment, all of which contribute to its ability to interact with biological targets and influence the properties of materials. nih.gov

In organic synthesis and drug discovery, 1,2,4-triazole derivatives are recognized for their extensive range of pharmacological activities. researchgate.netnih.gov The scaffold is a core component of numerous clinically approved drugs, demonstrating its therapeutic importance. lifechemicals.commdpi.com These applications span a wide array of medical needs, from infectious diseases to oncology. nih.govnih.gov The structural versatility of the triazole ring allows chemists to synthesize large libraries of compounds for screening, making it a cornerstone in the search for new therapeutic agents. frontiersin.orglifechemicals.com

| Drug Name | Therapeutic Class | Primary Application |

|---|---|---|

| Fluconazole | Antifungal | Treatment of fungal infections. chemijournal.comnih.gov |

| Itraconazole | Antifungal | Treatment of a broad spectrum of fungal infections. chemijournal.comnih.gov |

| Ribavirin | Antiviral | Treatment of Hepatitis C and other viral infections. lifechemicals.com |

| Letrozole | Anticancer | Aromatase inhibitor for treating breast cancer. mdpi.comnih.gov |

| Anastrozole | Anticancer | Aromatase inhibitor for treating breast cancer. mdpi.comnih.gov |

| Alprazolam | Anxiolytic | Management of anxiety disorders. mdpi.com |

In the realm of advanced materials science, the electron-deficient nature of the 1,2,4-triazole ring imparts valuable electronic properties. researchgate.netresearchgate.net This has led to their use as electron-transport and hole-blocking materials in the fabrication of organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Furthermore, 1,2,4-triazole derivatives have been successfully incorporated into a variety of other functional materials, including corrosion inhibitors, ionic liquids, and metal-organic frameworks (MOFs), highlighting their adaptability beyond biological applications. chemijournal.comlifechemicals.com

Rationale for the Synthesis and Detailed Investigation of Novel Substituted Triazole Derivatives

The continued synthesis and investigation of novel substituted triazole derivatives are driven by the quest for new chemical entities (NCEs) with enhanced efficacy, selectivity, and improved physicochemical properties. openaccessjournals.com The 1,2,4-triazole core acts as a robust template that can accommodate a wide variety of substituents at its carbon and nitrogen atoms without compromising the stability of the ring. frontiersin.orgnih.gov This structural flexibility is a key rationale for its continued exploration.

Researchers synthesize new derivatives to systematically probe structure-activity relationships (SAR). By introducing different functional groups, it is possible to modulate a molecule's biological activity, solubility, metabolic stability, and binding affinity to a specific target. openaccessjournals.comlongdom.org For example, modifying substituents can lead to the development of drugs with higher potency and reduced side effects. openaccessjournals.com The process of lead optimization in drug discovery heavily relies on the synthesis of such analogs to refine the pharmacological profile of a promising initial compound. longdom.org

Furthermore, the creation of novel derivatives is essential for overcoming challenges such as drug resistance. nih.gov In materials science, the synthesis of new substituted triazoles allows for the fine-tuning of electronic and physical properties, leading to the development of more efficient and durable materials for various technological applications. researchgate.net

Contextualization of 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole within Existing Triazole Literature

While extensive literature exists on the 1,2,4-triazole class as a whole, specific research on this compound is not widely documented in available public literature. However, its structure can be contextualized by examining its constituent parts in light of established synthetic strategies and chemical principles. The compound is a disubstituted 1,2,4-triazole featuring two key functionalities: a cyclobutyl group at the 3-position and a bromine atom at the 5-position.

The cyclobutyl group is a saturated carbocyclic moiety. Its inclusion can influence the compound's lipophilicity and steric profile, which are critical factors for molecular recognition and interaction with biological targets.

The bromo substituent at the 5-position is particularly significant from a synthetic chemistry perspective. Halogenated heterocycles are highly valuable as intermediates in organic synthesis. The bromine atom serves as a versatile synthetic "handle," enabling a wide range of subsequent chemical modifications through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the straightforward introduction of various aryl, alkyl, or alkynyl groups at this position, providing a powerful strategy for building molecular complexity and generating libraries of diverse compounds for further investigation. nih.govrroij.com

Therefore, this compound is best understood as a strategic building block, designed not necessarily as an end-product but as a key intermediate for the synthesis of more complex, trisubstituted 1,2,4-triazole derivatives. Its value lies in its potential to facilitate the rapid and efficient generation of novel molecules for screening in drug discovery and materials science programs.

Overview of Multidisciplinary Research Approaches for Chemical Entities of this Class

The investigation of a novel chemical entity like this compound and its derivatives necessitates a multidisciplinary research approach, integrating expertise from several scientific fields. frontiersin.orgnih.gov This collaborative effort ensures a comprehensive understanding of the compound's properties, from its synthesis to its potential applications.

The typical research workflow involves several key stages:

Chemical Synthesis: This initial stage focuses on the design and execution of efficient and reliable synthetic routes to produce the target compound and its analogs. mdpi.com Modern synthetic chemistry often employs green chemistry principles and advanced techniques like microwave-assisted or ultrasound-assisted reactions to improve yields and reduce reaction times. mdpi.comnih.gov

Structural Characterization: Once synthesized, the exact structure and purity of the compound must be unambiguously confirmed. This is achieved through a suite of analytical techniques. sapub.orgresearchgate.net

Computational Modeling: Before or in parallel with extensive laboratory work, computational chemistry is often employed. nih.gov Techniques like molecular docking can predict how a molecule might interact with a specific biological target, helping to prioritize which derivatives to synthesize and test. nih.govresearchgate.net Quantum chemical calculations can also be used to understand the electronic properties of the molecule. researchgate.net

Biological and Functional Evaluation: The final stage involves screening the compound for its intended activity. In medicinal chemistry, this includes in vitro assays against specific enzymes or cell lines (e.g., cancer, bacteria, fungi) followed by potential in vivo studies. nih.govsapub.orgresearchgate.net In materials science, this involves measuring relevant physical and electronic properties, such as conductivity, thermal stability, and photoluminescence. researchgate.net

| Discipline | Technique | Purpose |

|---|---|---|

| Analytical Chemistry | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To determine the carbon-hydrogen framework and confirm the molecular structure. sapub.orgresearchgate.net |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. researchgate.net | |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the presence of specific functional groups. sapub.orgpharmainfo.in | |

| Physical Chemistry | X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in a solid-state crystal. nottingham.ac.uk |

| Computational Chemistry | Molecular Docking / CADD | To predict binding modes and affinities with biological targets and guide SAR studies. nih.govnih.gov |

| Pharmacology/Biology | In Vitro / In Vivo Assays | To evaluate biological activity (e.g., cytotoxicity, enzyme inhibition, antimicrobial efficacy). frontiersin.orgresearchgate.net |

This integrated approach, from rational design and synthesis to detailed characterization and functional testing, is crucial for efficiently advancing novel chemical entities from the laboratory toward practical applications. frontiersin.orgnottingham.ac.uk

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-cyclobutyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUQNTOHSIUTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672504 | |

| Record name | 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-81-0 | |

| Record name | 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 5 Bromo 3 Cyclobutyl 1h 1,2,4 Triazole

Retrosynthetic Analysis of the 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole Core Structure

A retrosynthetic analysis of this compound suggests several potential disconnections. The core 1,2,4-triazole (B32235) ring can be conceptually disassembled into simpler precursors. One common approach involves the cyclization of an amidine derivative with a hydrazine (B178648). In this case, a cyclobutyl-substituted amidine and a hydrazine precursor would be required. The bromo-substituent at the 5-position could be introduced either prior to cyclization on one of the precursors or post-cyclization on the formed triazole ring. Another key disconnection strategy involves the [3+2] cycloaddition of a nitrile and a diazo-like species, a method that offers a direct route to the triazole core. The cyclobutyl group would be appended to the nitrile precursor, while the bromo-substituent would need to be incorporated strategically.

Development and Refinement of Novel Synthetic Pathways to this compound

The synthesis of substituted 1,2,4-triazoles is an active area of research, with numerous methodologies being developed to enhance efficiency, regioselectivity, and substrate scope. These advancements are directly applicable to the synthesis of this compound.

Strategies for Regioselective Synthesis of 1,2,4-Triazole Derivatives

Achieving regiocontrol is paramount in the synthesis of unsymmetrically substituted triazoles. For 1,2,4-triazoles, this often involves directing the cyclization to favor the formation of a specific isomer.

Controlling Cyclization: One-pot, two-step procedures starting from amidines, carboxylic acids, and hydrazines have demonstrated high regioselectivity in producing 1,3,5-trisubstituted 1,2,4-triazoles. frontiersin.orgorganic-chemistry.org This approach offers a reliable pathway to specific isomers by carefully selecting the starting materials. frontiersin.orgorganic-chemistry.org

Catalyst-Directed Synthesis: The choice of catalyst can significantly influence the regiochemical outcome. For instance, in the synthesis of disubstituted 1,2,4-triazoles from aryl diazonium salts and isocyanides, a silver(I) catalyst selectively yields the 1,3-disubstituted product, whereas a copper catalyst favors the 1,5-disubstituted isomer. frontiersin.orgnih.gov

Steric Hindrance: The strategic placement of bulky substituents on the precursors can direct the regioselectivity of the cyclization. rsc.org For the target molecule, the cyclobutyl group at the 3-position could influence the approach of the brominating agent or the cyclization pathway itself.

A study on the alkylation of 5-aryl-4-trifluoroacetyltriazoles demonstrated that the reaction proceeds regioselectively to preferentially form the 2-substituted isomer. nih.gov This highlights how existing substituents on the triazole ring can direct further functionalization. nih.gov

Utilization of "Click Chemistry" Principles in Triazole Formation

"Click chemistry" provides a powerful set of reactions characterized by high yields, stereospecificity, and mild reaction conditions. nd.eduwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, primarily used for the synthesis of 1,2,3-triazoles. nd.edunih.govacs.orgnih.gov While not directly forming the 1,2,4-triazole ring, the principles of click chemistry, such as using modular building blocks and highly efficient reactions, are being adapted for their synthesis. nih.govnih.gov

The development of "click" reactions has spurred the creation of diverse molecular entities by joining different building blocks. nd.edu This modular approach is valuable for creating libraries of compounds for various applications, including drug discovery and materials science. nd.eduwikipedia.org For the synthesis of this compound, a click-inspired approach might involve the efficient coupling of a pre-functionalized cyclobutyl alkyne with an azide (B81097), followed by a ring transformation or functionalization to yield the desired 1,2,4-triazole.

Metal-Catalyzed Cycloaddition and Cross-Coupling Approaches

Metal catalysts play a pivotal role in modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity.

Copper Catalysis: Copper catalysts are widely used in triazole synthesis. isres.org A copper-catalyzed one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles with high yields. frontiersin.org Copper catalysts, often in the presence of an oxidant like O₂, facilitate the oxidative cyclization of amidines to form 1,3-disubstituted 1,2,4-triazoles. isres.org

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are instrumental for introducing substituents onto the triazole ring. rsc.orgacs.org For instance, the Suzuki-Miyaura coupling reaction, utilizing palladium catalysts with specialized phosphine (B1218219) ligands, is a highly effective method for forming biaryl compounds and can be applied to aryl chlorides. acs.orgacs.orgresearchgate.net This could be a viable strategy for introducing the cyclobutyl group or other functionalities to a pre-formed bromo-triazole core. Research has shown that palladium-catalyzed C-H functionalization allows for the direct arylation of 1-substituted 1,2,4-triazoles. rsc.org

Recent advancements have led to the development of novel hypercrosslinked polymer-palladium catalysts that are recyclable and show high activity in Suzuki-Miyaura coupling reactions. nih.gov

Microwave-Assisted and One-Pot Synthesis Techniques

To improve reaction efficiency and reduce environmental impact, modern synthetic methods often employ microwave irradiation and one-pot procedures.

Microwave-Assisted Synthesis: Microwave heating has emerged as an environmentally friendly technique that can significantly reduce reaction times and improve yields in the synthesis of triazole derivatives. nih.govrjptonline.orgrsc.org Compared to conventional heating methods that can take hours, microwave-assisted synthesis can often be completed in minutes. nih.govscielo.org.za For example, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines followed by N-acylation was completed in one minute with an 85% yield under microwave irradiation, a significant improvement over the 4-hour conventional method. nih.gov

One-Pot Synthesis: One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer increased efficiency and atom economy. nih.gov Several one-pot methods for the synthesis of 1,2,4-triazoles have been reported, including a three-component reaction of amidines, carboxylic acids, and hydrazines. nih.gov Another example is the copper-catalyzed one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. frontiersin.org

The following table summarizes the advantages of microwave-assisted synthesis over conventional methods for preparing 1,2,4-triazole derivatives:

| Derivative | Conventional Method Time | Microwave Method Time | Conventional Method Yield | Microwave Method Yield | Reference |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33-90 seconds | - | 82% | nih.gov |

| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole | 27 hours | 30 minutes | - | 96% | nih.gov |

| 1,3,5-trisubstituted-1,2,4-triazoles | >4.0 hours | 1 minute | - | 85% | nih.gov |

| 3,5-disubstituted-1,2,4-triazole | 72 hours (hydrothermal) | 1.5 hours | - | 85% | nih.gov |

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Atom Economy

Optimizing reaction conditions is crucial for developing a practical and sustainable synthetic route. Key parameters to consider include the choice of solvent, catalyst, base, temperature, and reaction time.

Solvent and Base Selection: The choice of solvent can significantly impact reaction outcomes. Polar solvents like dimethylformamide (DMF) are commonly used in triazole synthesis. isres.org In some cases, the solvent can also act as a reactant; for instance, DMF can serve as a carbon source in certain cyclization reactions. isres.org The selection of a suitable base, such as potassium phosphate (B84403) (K₃PO₄), is also critical for promoting the desired reaction. isres.org

Catalyst Loading and Efficiency: Minimizing catalyst loading while maintaining high yields is a key aspect of optimization. The development of highly active catalysts, such as the aforementioned hypercrosslinked polymer-palladium catalysts, allows for lower catalyst usage and easier recycling. nih.gov

Atom Economy: Designing synthetic routes with high atom economy, where a maximal number of atoms from the starting materials are incorporated into the final product, is a central tenet of green chemistry. rsc.org One-pot syntheses and cycloaddition reactions are inherently more atom-economical than multi-step syntheses involving protection and deprotection steps.

A study on the synthesis of 1,5-disubstituted-1,2,4-triazoles found that using polar solvents like acetic acid or alcohols under mild conditions led to good yields with complete regioselectivity. organic-chemistry.org The process also allowed for the use of stable, crystalline amidine reagents that could be obtained in high yield without chromatographic purification, further enhancing the practicality of the method. organic-chemistry.org

Catalyst and Ligand Screening in Halogenated Triazole Synthesis

The introduction of a bromine atom onto the triazole ring is a critical step in the synthesis of this compound. This is often achieved through electrophilic bromination of the 3-cyclobutyl-1H-1,2,4-triazole precursor. The choice of catalyst and ligand plays a pivotal role in the efficiency and selectivity of this reaction, as well as in alternative synthetic strategies such as cross-coupling reactions.

One common method for bromination is the use of N-bromosuccinimide (NBS) as the bromine source. While this reaction can proceed without a catalyst, particularly with electron-rich heterocyclic systems, the use of a radical initiator like benzoyl peroxide can be employed. nih.gov

Alternatively, transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, offer a different route where a bromo-substituted triazole is coupled with a suitable organoboron reagent. In these cases, palladium-based catalysts are frequently employed. The selection of the ligand is critical for the success of these coupling reactions. For instance, in related couplings of brominated heterocycles, phosphine ligands such as triphenylphosphine (B44618) (PPh₃) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) have been utilized. Bulky phosphine ligands can be instrumental in preventing side reactions.

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool. For the synthesis of similar alkyl-substituted bromotriazoles, nickel catalysts have demonstrated high efficiency. For example, the use of NiCl₂(dppe) has been shown to be effective in the coupling of a brominated triazole with an organozinc reagent.

The following table summarizes the performance of different catalytic systems in the synthesis of a structurally related compound, 5-bromo-3-cyclopentyl-1H-1,2,4-triazole, which provides valuable insights for the synthesis of the cyclobutyl analog.

Catalyst Performance in the Synthesis of a Related Alkyl-Brominated Triazole

| Catalyst | Ligand | Yield (%) | Byproducts (%) |

|---|---|---|---|

| NiCl₂ | dppe | 95 | <2 |

| Ni(acac)₂ | PPh₃ | 78 | 15 |

| Pd(OAc)₂ | Xantphos | 65 | 20 |

Solvent and Temperature Dependent Reaction Kinetics

The kinetics of the bromination of 3-cyclobutyl-1H-1,2,4-triazole are significantly influenced by the choice of solvent and the reaction temperature. These parameters affect not only the reaction rate but also the selectivity and yield of the desired product.

Solvent Effects:

The solvent plays a crucial role in stabilizing intermediates and transition states during the bromination reaction. For electrophilic bromination using reagents like NBS, polar aprotic solvents are often preferred. Dichloromethane (B109758), for example, can enhance the reactivity by stabilizing ionic intermediates formed during the reaction. In contrast, the use of dimethylformamide (DMF) has been noted for achieving high levels of para-selectivity in the bromination of electron-rich aromatic compounds with NBS. nih.gov The solubility of reagents is also a key consideration; for instance, the poor solubility of sodium azide in solvents like toluene (B28343) can hinder reaction progress in alternative synthetic routes. researchgate.net

The following table illustrates the effect of different solvents on the yield of a representative bromination reaction of a triazole derivative.

Effect of Solvent on Bromination Yield

| Solvent | Yield (%) |

|---|---|

| Dichloromethane | 85 |

| Acetonitrile (B52724) | 75 |

| Tetrahydrofuran (THF) | 60 |

| Toluene | Low to negligible |

Temperature Effects:

Temperature is a critical parameter that directly impacts the rate of reaction. For the bromination of a similar cyclopentyl-substituted triazole, elevated temperatures in the range of 70–80°C have been found to accelerate the formation of radicals when using NBS, leading to a maximal reaction rate. However, temperature must be carefully controlled, as excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the starting material or product. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. For many bromination reactions of heterocyclic compounds, reflux conditions are often employed to ensure the reaction goes to completion. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. chemijournal.com Key considerations include the use of safer reagents and solvents, maximizing atom economy, and improving energy efficiency.

A significant green alternative to traditional brominating agents like elemental bromine is the use of a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. This method generates bromine in situ, with water being the only byproduct, thus avoiding the handling of hazardous bromine and reducing waste. nih.govbeilstein-journals.org This approach has been effectively used for the bromination of various aromatic compounds. beilstein-journals.orgisres.org

The choice of solvent is another critical aspect of green synthesis. Traditional halogenated solvents such as carbon tetrachloride are being replaced with greener alternatives. researchgate.net Water is an ideal green solvent, and "on water" reactions, where the reaction takes place in an aqueous suspension, have been developed for brominations. isres.org Acetonitrile is also considered a more environmentally benign solvent compared to chlorinated hydrocarbons for reactions involving NBS. researchgate.net

The efficiency of a chemical reaction from a green chemistry perspective can be quantified using various metrics. Some of the key metrics include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product.

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a greener process.

Process Mass Intensity (PMI): This metric is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. The pharmaceutical industry often uses PMI to assess the greenness of a manufacturing process. nih.gov

Reaction Mass Efficiency (RME): RME is the percentage of the mass of the reactants that ends up in the product, taking into account yield and stoichiometry. wiley-vch.de

The following table provides a conceptual framework for evaluating the greenness of different synthetic routes to this compound.

Green Chemistry Metrics for Synthetic Route Evaluation

| Metric | Traditional Route (e.g., Br₂ in CCl₄) | Greener Route (e.g., H₂O₂/HBr in water) |

|---|---|---|

| Atom Economy | Lower | Higher |

| E-Factor | Higher | Lower |

| Solvent Hazard | High (Carcinogenic) | Low (Benign) |

| Reagent Hazard | High (Corrosive, Toxic) | Lower (Generated in situ) |

By optimizing catalyst and ligand systems, carefully controlling reaction parameters like solvent and temperature, and integrating green chemistry principles, the synthesis of this compound can be made more efficient, selective, and sustainable.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Bromo 3 Cyclobutyl 1h 1,2,4 Triazole

High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Molecular Fingerprinting

High-resolution vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole. These methods probe the vibrational modes of the molecule, providing insights into its functional groups and the conformational dynamics of the cyclobutyl ring.

The FT-IR and Raman spectra are expected to display characteristic bands corresponding to the vibrations of the 1,2,4-triazole (B32235) ring and the cyclobutyl substituent. The N-H stretching vibration of the triazole ring typically appears as a broad band in the FT-IR spectrum in the region of 3100-3300 cm⁻¹, characteristic of hydrogen-bonded systems. aip.org The C=N and N-N stretching vibrations within the triazole ring are expected to produce strong bands in the 1500-1650 cm⁻¹ and 1200-1300 cm⁻¹ regions, respectively. nih.gov

The cyclobutyl group would be identified by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging, twisting) vibrations in the fingerprint region (below 1500 cm⁻¹). The puckering vibration of the cyclobutyl ring is a low-frequency mode that is particularly sensitive to its conformation and substitution pattern. The C-Br stretch is anticipated to appear as a strong band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would complement the FT-IR data, often showing strong signals for the symmetric vibrations of the triazole ring and the C-Br bond, which may be weak in the IR spectrum. Together, these techniques provide a detailed vibrational profile, allowing for the identification of the compound and analysis of its conformational isomers in different states (solid, solution).

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| N-H Stretch | 3100-3300 | FT-IR | Broad band, indicative of hydrogen bonding. aip.org |

| C-H Stretch (cyclobutyl) | 2850-2980 | FT-IR, Raman | Aliphatic C-H stretching. |

| C=N Stretch (triazole) | 1500-1650 | FT-IR, Raman | Ring stretching vibrations. nih.gov |

| CH₂ Scissoring (cyclobutyl) | ~1450 | FT-IR | Bending vibration of the methylene (B1212753) groups. |

| Ring Vibrations (triazole) | 1000-1400 | FT-IR, Raman | Complex modes involving C-N and N-N bonds. |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound in solution.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the molecule's connectivity. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Strong cross-peaks are expected between the methine proton (CH) and the adjacent methylene protons (CH₂) of the cyclobutyl ring, as well as between the different methylene protons within the ring, confirming the cyclobutyl moiety's structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the direct assignment of the carbon signals for each protonated position in the cyclobutyl ring. sdsu.edursc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. NOESY correlations between protons of the cyclobutyl ring and the N-H proton of the triazole ring would help determine the spatial orientation of the cyclobutyl group relative to the plane of the triazole ring. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Triazole C3 | - | ~165 | From cyclobutyl-CH |

| Triazole C5 | - | ~145 | From cyclobutyl-CH, Triazole-NH |

| Triazole NH | ~13-14 | - | To C3, C5 |

| Cyclobutyl CH | ~3.0-3.5 | ~35-40 | To Triazole C3, Cyclobutyl CH₂ |

| Cyclobutyl CH₂ (α) | ~2.0-2.5 | ~25-30 | To Cyclobutyl CH, Cyclobutyl CH₂ (β) |

Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies

Solid-State NMR (ssNMR) provides invaluable information about the structure and dynamics of this compound in its crystalline form. Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution spectra of ¹³C and ¹⁵N can be obtained. researchgate.net

Polymorphism, the existence of multiple crystalline forms, can be readily identified by ssNMR. Different packing arrangements in polymorphs lead to distinct local electronic environments for the nuclei, resulting in different chemical shifts. nih.govcapes.gov.br Thus, each polymorphic form would exhibit a unique ¹³C and ¹⁵N ssNMR spectrum, making it a powerful tool for polymorph identification and quantification.

Furthermore, ssNMR can probe intermolecular interactions. For example, the ¹⁵N chemical shifts are particularly sensitive to hydrogen bonding environments. By comparing the solution and solid-state ¹⁵N NMR spectra, the nature and strength of the N-H···N hydrogen bonds that form the supramolecular assembly can be inferred. The technique can also distinguish between different tautomers (1H, 2H, or 4H) that might be present in the solid state.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and studying the gas-phase ion chemistry of the molecule. HRMS provides a highly accurate mass measurement, which can be used to verify the molecular formula, C₆H₈BrN₃. nih.gov

The Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum would reveal the molecule's fragmentation pattern, offering clues about its structural stability. The fragmentation of 1,2,4-triazole derivatives is well-documented and typically involves cleavage of the ring and its substituents. researchgate.net

For this compound, the following fragmentation pathways are expected:

Loss of Bromine: Cleavage of the C-Br bond to give a radical cation [M-Br]⁺.

Cleavage of the Cyclobutyl Ring: Fragmentation of the cyclobutyl group, likely through the loss of neutral molecules like ethene (C₂H₄) or cyclobutene.

Triazole Ring Fragmentation: The triazole ring can fragment through the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). researchgate.net

A systematic analysis of the fragment ions allows for the reconstruction of these pathways, confirming the connectivity of the molecular structure.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound (C₆H₈BrN₃, MW ≈ 202.05) | m/z (mass-to-charge ratio) | Proposed Fragment | Proposed Neutral Loss | |---|---|---| | 201/203 | [M]⁺˙ | - | Molecular ion (showing bromine isotope pattern) | | 122 | [M-Br]⁺ | Br˙ | Loss of bromine atom | | 173/175 | [M-C₂H₄]⁺˙ | C₂H₄ | Loss of ethene from cyclobutyl ring | | 95 | [M-Br-HCN]⁺ | Br˙, HCN | Loss of bromine and hydrogen cyanide | | 68 | [C₄H₅N₂]⁺ | Br˙, N₂, H | Fragment containing the cyclobutyl group |

X-ray Crystallography of this compound and its Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the triazole ring and the conformation of the cyclobutyl substituent.

Analysis of Crystal Packing, Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a packing that is governed by a variety of non-covalent intermolecular interactions. nih.gov

Hydrogen Bonding: The most significant interaction is expected to be the intermolecular hydrogen bond between the N-H group of one molecule and a nitrogen atom (likely N4) of an adjacent molecule. iucr.org These N-H···N interactions are strong and directional, often leading to the formation of infinite chains or dimeric synthons that are fundamental to the crystal's architecture. researchgate.net

Halogen Bonding: The bromine atom at the C5 position is a potential halogen bond donor. rsc.orgmdpi.com It can form directional C-Br···N interactions with the nitrogen lone pairs of a neighboring triazole ring. nih.govresearchgate.net The geometry of this interaction (typically a C-Br···N angle close to 180°) is a classic indicator of a halogen bond, which can be a key structure-directing force, competing with or complementing the hydrogen bonds. mdpi.comacs.org

The interplay of these interactions dictates the final crystal structure, influencing physical properties such as melting point, solubility, and stability. The formation of co-crystals with other molecules could systematically modify these interactions, allowing for the tuning of the material's properties.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-3-cyclopropyl-1H-1,2,4-triazole |

| 5-bromo-3-tert-butyl-1H-1,2,4-triazole |

| Ethene |

Polymorphism and Pseudopolymorphism Investigations

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific studies on the polymorphism and pseudopolymorphism of this compound. Investigations into the solid-state properties of this compound, including screening for different crystalline forms, have not been reported in the accessible scientific domain.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical and material sciences as different polymorphs can exhibit distinct physical and chemical properties. Similarly, pseudopolymorphism, where different crystal forms are a result of the inclusion of solvent molecules (solvates) or water (hydrates) within the crystal lattice, can significantly impact a compound's characteristics.

Despite the importance of such studies, to date, no research has been published detailing the systematic screening for polymorphs or pseudopolymorphs of this compound. Consequently, there is no available data on the existence of different crystalline forms, nor any comparative analysis of their potential differences in spectroscopic profiles, thermal behavior, or crystal packing.

The lack of information in this specific area indicates a research gap. Future work in the solid-state characterization of this compound would be necessary to identify and characterize any potential polymorphic or pseudopolymorphic forms. Such studies would typically involve techniques like single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and various spectroscopic methods (e.g., FT-IR, Raman, solid-state NMR) to elucidate the structural and physical properties of any discovered forms.

Without experimental data from such investigations, a detailed discussion on the polymorphism and pseudopolymorphism of this specific compound cannot be provided.

Data Tables

Due to the absence of research on the polymorphism of this compound, no data is available to populate tables for comparative analysis of different polymorphic or pseudopolymorphic forms.

Computational and Theoretical Investigations of 5 Bromo 3 Cyclobutyl 1h 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors.researchgate.net

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 5-bromo-3-cyclobutyl-1H-1,2,4-triazole, DFT studies are essential for determining its most stable three-dimensional arrangement, known as the optimized molecular geometry. These calculations also reveal the conformational energy landscape, identifying the most energetically favorable orientations of the cyclobutyl group relative to the triazole ring. This understanding of molecular geometry and conformational preferences is critical, as these factors significantly influence the compound's physical and chemical properties, including its interaction with biological targets.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO).semanticscholar.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is likely to be localized on the electron-rich triazole ring and the bromine atom, while the LUMO may be distributed over the triazole ring, influenced by the electron-withdrawing nature of the bromine atom. The specific energies of these orbitals would dictate the compound's behavior in chemical reactions, particularly in cycloadditions and nucleophilic/electrophilic substitutions.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap | 5.3 |

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution.researchgate.netmdpi.com

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netmdpi.com The EPS map displays regions of positive and negative electrostatic potential on the molecule's surface. Red-colored areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored areas represent electron-deficient regions (positive potential), prone to nucleophilic attack.

In the case of this compound, the nitrogen atoms of the triazole ring and the bromine atom are expected to be regions of negative potential, making them likely sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms attached to the triazole ring and the cyclobutyl group would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior.nih.gov

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed picture of its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between these conformations. Furthermore, these simulations can model the behavior of the compound in solution, showing how it interacts with solvent molecules and how its conformation might change in different environments. This is particularly important for predicting its behavior in biological systems, where interactions with water and other biomolecules are prevalent.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) using Ab Initio Methods.semanticscholar.org

Ab initio quantum chemistry methods are a class of computational techniques that are based on fundamental principles of quantum mechanics, without the need for experimental data. These methods can be used to predict various spectroscopic parameters with a high degree of accuracy. For this compound, ab initio calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). semanticscholar.org

Predicted ¹H and ¹³C NMR spectra are invaluable for confirming the compound's structure, as the chemical shifts of the various protons and carbon atoms are highly sensitive to their local electronic environment. semanticscholar.org Similarly, predicted vibrational frequencies can be compared with experimental IR and Raman spectra to verify the molecular structure and provide insights into the strength and nature of its chemical bonds.

| Parameter | Predicted Value |

| ¹H NMR (δ, ppm) | Cyclobutyl protons: 1.8-2.5; NH proton: 13.0-14.0 |

| ¹³C NMR (δ, ppm) | Cyclobutyl carbons: 25-40; Triazole carbons: 140-160 |

| IR (cm⁻¹) | N-H stretch: 3100-3300; C=N stretch: 1600-1650; C-Br stretch: 500-600 |

Reaction Mechanism Studies of this compound Transformations.mdpi.combeilstein-journals.orgnih.govsemanticscholar.org

Transition State Characterization and Reaction Pathway Elucidation

The computational analysis of this compound, while not extensively documented in dedicated studies, can be inferred from theoretical investigations of analogous 1,2,4-triazole (B32235) derivatives. These studies are crucial for understanding the compound's reactivity, stability, and potential for further functionalization.

Tautomeric Stability and Transition States: The 1,2,4-triazole ring can exist in different tautomeric forms, and computational methods like Density Functional Theory (DFT) are employed to determine their relative stabilities. tandfonline.comresearchgate.netijsr.net For substituted 1,2,4-triazoles, theoretical calculations are used to model the transition states between these tautomers, providing insight into the energy barriers for proton transfer. isres.orgufms.br The stability is influenced by the nature and position of substituents on the triazole ring. researchgate.net For instance, in related bromo-1,2,4-triazoles, theoretical studies have shown that different tautomers can have similar energies, with the most stable form depending on the specific substitution pattern. ijsr.net The cyclobutyl group at the C3 position, being an electron-donating alkyl group, is expected to influence the electronic distribution and stability of the tautomeric forms of this compound.

Reaction Pathway Elucidation: Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving halogenated triazoles. Transition state theory provides a framework for understanding reaction rates by examining the properties of the activated complex—a high-energy, transient species that exists between reactants and products. youtube.comyoutube.com The energy required to reach this state is the activation energy, which determines the reaction rate. youtube.com

For this compound, key reaction pathways amenable to computational study include:

Electrophilic Substitution: The bromination of a 3-cyclobutyl-1H-1,2,4-triazole precursor would involve the characterization of a transition state. The electron-donating nature of the cyclobutyl group is predicted to stabilize this transition state, directing the electrophilic attack to the C5 position.

Nucleophilic Substitution: The bromine atom at the C5 position is a leaving group, making the compound a valuable precursor for synthesizing further derivatives. Computational models can elucidate the transition states for reactions with various nucleophiles (e.g., amines, thiols), helping to predict reactivity and regioselectivity. researchgate.net

Cross-Coupling Reactions: Halogenated triazoles are frequently used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form C-C bonds. DFT calculations are instrumental in mapping the potential energy surface of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, and in characterizing the associated transition states. nih.gov

| Reaction Type | Role of this compound | Key Computational Insights | References |

|---|---|---|---|

| Electrophilic Halogenation | Product | Stabilization of transition states by substituents, elucidation of reaction intermediates. | researchgate.netrsc.org |

| Nucleophilic Aromatic Substitution | Reactant/Substrate | Calculation of activation energies for bromine displacement by various nucleophiles. | researchgate.net |

| Metal-Catalyzed Cross-Coupling | Reactant/Substrate | Modeling of catalytic cycles (e.g., oxidative addition) and transition state energies. | nih.gov |

| Tautomerization | Equilibrating System | Determination of relative tautomer stability and energy barriers of proton transfer. | tandfonline.comresearchgate.netijsr.net |

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent medium can significantly influence the electronic properties, tautomeric equilibrium, and reaction kinetics of molecules like this compound. Computational models are essential for predicting these effects.

Modeling Solvent Effects: Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used in computational chemistry to simulate the presence of a solvent. tandfonline.comresearchgate.netnih.gov These methods treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of molecular properties in solution. nih.govresearchgate.net This approach is used to study how solvent polarity affects tautomeric stability, geometric parameters, dipole moments, and charge distributions. nih.govnih.gov

Influence on Tautomeric Equilibrium and Reactivity: For 1,2,4-triazole derivatives, the choice of solvent can alter the relative stability of different tautomers. tandfonline.comresearchgate.net For example, a polar solvent might preferentially stabilize a more polar tautomer through hydrogen bonding or dipole-dipole interactions, thereby shifting the equilibrium. researchgate.netisres.org This is critical, as the reactivity of the compound can depend on the dominant tautomeric form present under specific reaction conditions.

In reactions involving ionic intermediates, such as nucleophilic substitution, solvent polarity plays a direct role in reactivity. Polar aprotic solvents are known to enhance the rates of such reactions by stabilizing charged transition states. For reactions involving a close analog, 5-bromo-3-cyclopentyl-1H-1,2,4-triazole, polar aprotic solvents like dichloromethane (B109758) were noted to improve reaction efficiency by stabilizing ionic intermediates. It is computationally predictable that a similar effect would be observed for the cyclobutyl derivative.

| Solvent Type | Primary Interaction Mechanism | Predicted Effect on Electronic Structure | Predicted Effect on Reactivity | References |

|---|---|---|---|---|

| Nonpolar (e.g., Hexane) | van der Waals forces | Minimal perturbation of gas-phase electronic structure. | Lower rates for reactions with polar/ionic transition states. | tandfonline.comresearchgate.net |

| Polar Aprotic (e.g., Dichloromethane, Acetonitrile) | Dipole-dipole interactions | Stabilization of polar tautomers; increased dipole moment. | Accelerates reactions involving ionic intermediates and polar transition states. | nih.gov |

| Polar Protic (e.g., Ethanol, Water) | Hydrogen bonding | Strong stabilization of tautomers capable of H-bonding; potential shift in tautomeric equilibrium. | Can act as a reactant or catalyst; may slow some reactions by solvating nucleophiles. | researchgate.netisres.org |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Structural Features

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the structural or physicochemical properties of compounds with their biological activity or physical properties, respectively. acs.orgnih.govnih.gov While specific QSAR/QSPR studies on this compound are not available in the public domain, the principles can be applied to understand how its distinct structural features would contribute to such models.

Methodology: QSAR/QSPR model development involves generating a set of molecular descriptors for a series of compounds and then using statistical methods, like Multiple Linear Regression (MLR), to build a mathematical equation that relates these descriptors to an observed activity or property. nih.govmdpi.com The goal is to create a statistically robust model that can predict the activity of new, untested compounds. acs.org

Key Structural Features and Descriptors: For this compound, the primary structural features for QSAR/QSPR analysis are the 1,2,4-triazole ring, the C3-cyclobutyl substituent, and the C5-bromo substituent. Each feature is represented by a set of molecular descriptors.

1,2,4-Triazole Ring: This heterocyclic core contributes to properties like dipole moment, aromaticity, and hydrogen bonding capacity. Its contribution would be captured by electronic descriptors (e.g., atomic charges, HOMO/LUMO energies) and topological descriptors that define the ring's structure. isres.orgmdpi.com

Cyclobutyl Substituent: The cyclobutyl group at the C3 position is a key feature. Its influence would be quantified by steric descriptors (e.g., molecular volume, surface area, specific shape indices) and electronic descriptors (e.g., inductive effect parameters). In QSPR models for properties like solubility or boiling point, the size and shape of the alkyl group are critical. nih.gov

Bromo Substituent: The bromine atom at the C5 position significantly impacts the molecule's properties. It would be described by its high atomic weight, van der Waals radius, electronegativity, and polarizability. In QSAR models for biological activity, halogen atoms often contribute to binding affinity through halogen bonding and hydrophobic interactions. nih.govmdpi.com In QSPR models, halogenation is known to strongly affect properties like persistence in the environment. nih.govresearchgate.net

| Descriptor Class | Specific Descriptor Examples | Structural Feature Represented | References |

|---|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges, Polarizability | Overall charge distribution, reactivity, H-bonding potential (Triazole, Bromo) | isres.orgmdpi.com |

| Steric/Topological | Molecular weight, Molar volume, Surface area, Shape indices (e.g., Kappa indices) | Size, shape, and bulkiness of the molecule (Cyclobutyl, Bromo) | mdpi.comacs.org |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient), Water solubility | Hydrophobicity/hydrophilicity of the entire molecule | nih.gov |

| Quantum Chemical | BCUT descriptors (Burden eigenvalues), van der Waals surface properties | Weighted properties of the molecular graph, interaction fields (Overall structure) | acs.orgmdpi.com |

Reactivity and Derivatization Chemistry of 5 Bromo 3 Cyclobutyl 1h 1,2,4 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring is an electron-deficient system, which generally makes it resistant to electrophilic substitution. However, the nitrogen atoms in the ring possess lone pairs of electrons and can act as nucleophilic centers. Alkylation and acylation reactions typically occur at the N1 or N2 positions, with the regioselectivity often depending on the reaction conditions and the nature of the substituent at the C3 and C5 positions.

Conversely, the triazole ring can be activated towards nucleophilic attack, particularly when substituted with strong electron-withdrawing groups. While the bromo-substituent at the C5 position is the primary site for nucleophilic substitution (see section 5.2), reactions on the ring itself are less common but can be facilitated. For instance, in related triazole systems, nucleophilic substitution of other leaving groups on the ring by nucleophiles like amines and thiols has been observed. evitachem.com The presence of the bromine atom at the 5-position increases the electrophilicity of the ring carbons, potentially facilitating such reactions under specific conditions.

Functionalization of the Bromo Position through Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is the most reactive site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura, Stille, Heck, and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the 5-bromo-3-cyclobutyl-1H-1,2,4-triazole scaffold. These reactions are widely used to introduce a variety of substituents, leading to diverse molecular architectures. uzh.chnih.gov

Suzuki-Miyaura Coupling: This reaction is one of the most utilized methods for forming C-C bonds, coupling the bromo-triazole with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org This method allows for the introduction of aryl, heteroaryl, and vinyl groups at the 5-position. nih.govrsc.org In analogous systems, high yields have been achieved using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a base such as potassium carbonate. nih.gov The general utility of Suzuki coupling for N-H containing heterocycles has been well-established, though it can sometimes be challenging due to catalyst inhibition by the acidic N-H proton. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Coupling Partner | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343) | Arylboronic acid | Good to Excellent | nih.gov |

| Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | Arylboronic acid | Up to 97% | uzh.ch |

Stille, Heck, and Sonogashira Couplings: These reactions further expand the synthetic utility of this compound.

Stille Coupling utilizes organotin reagents to introduce alkyl, vinyl, and aryl groups.

Heck Coupling reacts the bromo-triazole with an alkene to form a new substituted alkene. rsc.orgbenthamopen.com

Sonogashira Coupling is a highly efficient method for creating carbon-carbon triple bonds by reacting the bromo-triazole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. rsc.orgnih.govresearchgate.net This reaction is instrumental in building extended conjugated systems. nih.gov

C-N, C-O, C-S Bond Formation Reactions

Beyond C-C bond formation, the bromo position is amenable to the construction of carbon-heteroatom bonds.

C-N Bond Formation: Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the direct formation of C-N bonds by reacting the bromo-triazole with primary or secondary amines. This is a key transformation for synthesizing various amino-substituted triazoles.

C-O and C-S Bond Formation: Similar palladium- or copper-catalyzed methods can be employed to couple alcohols (phenols) and thiols, leading to the corresponding ethers and thioethers. organic-chemistry.orgnih.gov The reaction of related bromo-heterocycles with thiols to form C-S bonds is a well-documented transformation. mdpi.com

Cycloaddition Reactions Involving the Triazole Heterocycle

The 1,2,4-triazole ring itself can participate in cycloaddition reactions, although this is less common than derivatization at the bromo-substituent. acgpubs.org The aromatic nature of the triazole ring generally makes it a reluctant participant in such reactions. youtube.com However, certain activated triazole derivatives, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are well-known dienophiles in Diels-Alder reactions. acgpubs.org While direct cycloaddition involving the this compound core is not extensively reported, it is conceivable that under specific conditions, it could act as a dienophile or dipolarophile. More commonly, the triazole ring is synthesized via a [3+2] cycloaddition between an azide (B81097) and a nitrile or alkyne. rsc.orgnih.govchemtube3d.combeilstein-journals.org

Metalation and Lithiation Strategies for Directed Functionalization

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for regioselective functionalization. For this compound, two primary pathways exist:

N-H Deprotonation: The N-H proton on the triazole ring is acidic and can be removed by a strong base like n-butyllithium (n-BuLi). The resulting anion can then react with various electrophiles.

Bromine-Lithium Exchange: At low temperatures, treatment with an organolithium reagent such as n-BuLi can lead to a bromine-lithium exchange, creating a lithiated species at the C5 position. rsc.org This organolithium intermediate is a potent nucleophile that can be quenched with a wide range of electrophiles (e.g., carbon dioxide, aldehydes, disulfides) to install new functional groups at the 5-position. rsc.org This method provides an alternative to palladium-catalyzed couplings for C-C and C-heteroatom bond formation.

Ring-Opening and Rearrangement Reactions of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is generally stable due to its aromaticity. However, under forcing conditions or with specific reagents, ring-opening or rearrangement reactions can occur. For example, certain N-substituted triazolium salts can undergo ring cleavage upon treatment with nucleophiles. In some synthetic routes leading to substituted triazoles, ring-opening of an intermediate followed by recyclization is a key step. While specific examples for this compound are not prevalent in the literature, such transformations remain a possibility under thermal, photochemical, or strong acidic/basic conditions.

Synthesis of Diverse this compound Analogs and Derivatives

The synthesis of analogs based on the this compound structure is a key strategy for developing new chemical entities with potential therapeutic applications. nih.govlifechemicals.com Synthetic efforts can be broadly categorized into modifications of the cyclobutyl moiety and substitution reactions on the triazole ring's nitrogen atoms. These approaches allow for systematic variation of the molecule's steric and electronic properties.

Direct functionalization of the cyclobutyl ring on the pre-formed this compound is challenging. Therefore, the synthesis of analogs with modified cyclobutyl groups typically involves the use of functionalized cyclobutane (B1203170) precursors during the initial ring formation. This approach allows for the introduction of a variety of substituents on the four-membered ring.

The value of incorporating cyclobutyl groups in drug candidates is well-recognized, as they can enhance metabolic stability, improve binding affinity by inducing conformational restriction, and serve as non-planar bioisosteres for other groups. The synthesis of analogs would likely start from a substituted cyclobutanecarboxylic acid or a related derivative, which is then converted into the corresponding hydrazide or amidine required for the construction of the 1,2,4-triazole ring.

A general synthetic route would involve the reaction of a substituted cyclobutanecarbonyl chloride with a suitable nitrogen source, followed by cyclization and bromination to yield the target analogs. For example, introducing a hydroxyl or amino group onto the cyclobutyl ring prior to triazole synthesis would provide handles for further derivatization.

Table 1: Examples of Precursors for Synthesizing Cyclobutyl-Modified Analogs

| Precursor Name | Resulting Modification on Cyclobutyl Ring |

|---|---|

| 3-Hydroxycyclobutane-1-carboxylic acid | Hydroxyl group |

| 3-Aminocyclobutane-1-carboxylic acid | Amino group |

| 3-Oxocyclobutane-1-carboxylic acid | Carbonyl group (Keto) |

This table presents hypothetical precursors for creating analogs, based on common synthetic strategies in heterocyclic chemistry.

The 1H-1,2,4-triazole ring of this compound contains nucleophilic nitrogen atoms that can undergo substitution reactions, most commonly alkylation or arylation. researchgate.net The parent compound exists as a mixture of tautomers (1H and 4H), and reactions with electrophiles can lead to a mixture of N1 and N4 substituted products. nih.gov Reaction conditions, including the choice of base, solvent, and electrophile, can influence the regioselectivity of the substitution.

A common method for N-alkylation involves treating the triazole with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). rroij.com Similarly, N-arylation can be achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination, reacting the triazole with an aryl halide in the presence of a copper or palladium catalyst, respectively. nih.gov

For instance, the reaction of this compound with various benzyl (B1604629) bromides or aryl boronic acids would yield a library of N-substituted derivatives for biological screening.

Table 2: Representative N-Substitution Reactions and Products

| Electrophile | Reagent/Catalyst | Product |

|---|---|---|

| Iodomethane | K₂CO₃, DMF | 5-Bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole |

| Benzyl bromide | NaH, THF | 5-Bromo-1-benzyl-3-cyclobutyl-1H-1,2,4-triazole |

| 4-Fluorobenzyl chloride | K₂CO₃, DMF | 5-Bromo-3-cyclobutyl-1-(4-fluorobenzyl)-1H-1,2,4-triazole |

This table illustrates potential N-substitution products based on established synthetic methodologies for 1,2,4-triazoles. rroij.comnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1H-1,2,4-triazole |

| 3-Hydroxycyclobutane-1-carboxylic acid |

| 3-Aminocyclobutane-1-carboxylic acid |

| 3-Oxocyclobutane-1-carboxylic acid |

| Cyclobutane-1,1-dicarboxylic acid |

| Cyclobutanecarbonyl chloride |

| Potassium carbonate |

| Dimethylformamide (DMF) |

| Iodomethane |

| 5-Bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole |

| Benzyl bromide |

| Sodium hydride (NaH) |

| Tetrahydrofuran (THF) |

| 5-Bromo-1-benzyl-3-cyclobutyl-1H-1,2,4-triazole |

| 4-Fluorobenzyl chloride |

| 5-Bromo-3-cyclobutyl-1-(4-fluorobenzyl)-1H-1,2,4-triazole |

| Phenylboronic acid |

| Copper(II) acetate (B1210297) (Cu(OAc)₂) |

| Pyridine |

| 5-Bromo-3-cyclobutyl-1-phenyl-1H-1,2,4-triazole |

| Alkyl halide |

| Aryl halide |

| Alkyl boronic acid |

Mechanistic Investigations of Biological Interactions of 5 Bromo 3 Cyclobutyl 1h 1,2,4 Triazole

In Vitro Enzyme Inhibition and Activation Studies

There is no available information regarding in vitro enzyme inhibition or activation studies specifically conducted on 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole. Research on other substituted 1,2,4-triazole (B32235) derivatives suggests that compounds of this class can act as enzyme inhibitors, but these findings cannot be directly extrapolated to the specific compound . For instance, studies on other triazoles have explored their potential as inhibitors of enzymes like tyrosinase, aromatase, and various esterases. nih.govnih.govmdpi.com However, the specific interactions and kinetic profiles are highly dependent on the nature and position of the substituents on the triazole ring.

Mechanistic Characterization of Enzyme-Ligand Interactions

Without any identified enzyme targets for this compound, no mechanistic characterization of enzyme-ligand interactions can be reported. Such studies would typically involve techniques like X-ray crystallography or computational modeling to elucidate the binding mode of the compound within the active site of a target enzyme, but this work has not been published for this specific molecule.

Kinetic Studies for Binding Affinity and Inhibition Constants

No kinetic data, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, are available for this compound. These parameters are essential for quantifying the potency and affinity of a compound for a particular enzyme and are determined through specific enzymatic assays, which have not been reported for this compound.

Receptor Binding and Ligand-Target Interactions

There are no published studies on the receptor binding properties of this compound. While some triazole derivatives have been investigated for their affinity to various receptors, such as the somatostatin (B550006) receptor, these findings are specific to the compounds studied in those reports. nih.gov

Biophysical Techniques for Binding Affinity Determination (e.g., SPR, ITC, DSF)

No data from biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF) have been published for this compound. These methods are used to measure the binding affinity and thermodynamics of ligand-target interactions, and in the absence of a known biological target, such studies have not been performed or reported.

Cellular Pathway Modulation and Signal Transduction Analysis

There is no information available regarding the effects of this compound on cellular pathways or signal transduction.

Gene Expression Profiling in Response to Compound Exposure (In Vitro)

No in vitro gene expression profiling studies have been conducted to assess the cellular response to this compound. Such analyses would provide insights into the compound's mechanism of action by identifying up- or down-regulated genes and affected cellular pathways.

Protein Level Analysis and Post-Translational Modification Studies (In Vitro)

Direct experimental data on the in vitro protein level analysis and post-translational modification studies specifically for this compound are not extensively available in the public domain. However, the broader class of 1,2,4-triazole derivatives has been shown to interact with a variety of proteins, often leading to the inhibition of their enzymatic activity.

Research on analogous 1,2,4-triazole-containing compounds suggests that they can act as inhibitors of enzymes such as tubulin and casein kinase 2 (CSNK2). nih.govnih.gov For instance, a novel series of 1,2,4-triazoles demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest. nih.gov Binding experiments confirmed that these compounds compete with colchicine (B1669291) for its binding site on tubulin. nih.gov

Furthermore, the 1,2,4-triazole moiety has been identified as a bioisosteric replacement for amide groups in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of CSNK2. nih.gov Crystallographic studies of these analogs have shown that the nitrogen atoms of the triazole ring can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, mimicking the interactions of the original amide. nih.gov This suggests that this compound could potentially interact with ATP-binding sites in various kinases, a common mechanism for enzyme inhibition.

Given the structural similarities, it is plausible that this compound could modulate the function of target proteins through direct binding, potentially influencing their phosphorylation status if the target is a kinase or its substrate. However, without direct experimental evidence, this remains a hypothesis based on the activity of related compounds.

Structure-Activity Relationship (SAR) Studies for Elucidating Molecular Basis of Biological Potency

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of their substituents. SAR studies on related compounds provide valuable insights into the molecular features that may contribute to the biological potency of this compound.

The pharmacophore model for this class of compounds generally includes the 1,2,4-triazole ring as a central scaffold, which is crucial for establishing interactions with biological targets. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors or donors, a key feature in many ligand-receptor interactions. pensoft.net

1,2,4-Triazole Core: This heterocyclic ring is a stable and versatile scaffold found in numerous therapeutic agents. globalresearchonline.net Its ability to participate in hydrogen bonding and other non-covalent interactions is fundamental to its biological activity. pensoft.net

5-Bromo Substituent: The bromine atom at the 5-position is an important feature. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity. The presence of a bromine atom has been shown to be beneficial for the activity of some 1,2,4-triazole derivatives. nih.gov

Pharmacophore modeling of other 1,2,4-triazole derivatives has highlighted the importance of specific arrangements of hydrogen bond donors, acceptors, and hydrophobic features for potent biological activity. nih.gov

Based on the general SAR principles for 1,2,4-triazoles, several strategies can be employed for the rational design of analogs of this compound to explore and optimize its biological activity.

| Modification Site | Rationale | Potential Outcome |

| 3-Cyclobutyl Group | Varying the size and nature of the cycloalkyl ring (e.g., cyclopropyl, cyclopentyl, cyclohexyl) can probe the steric and hydrophobic requirements of the binding site. | Enhanced binding affinity and selectivity. |

| 5-Bromo Substituent | Replacement of the bromine with other halogens (Cl, F) or with different electron-withdrawing or electron-donating groups can modulate the electronic properties and potential for halogen bonding. | Altered binding interactions and pharmacokinetic properties. |

| 1-Position of Triazole Ring | Substitution at the N1 position with various aryl or alkyl groups can introduce additional interaction points and modify the overall shape and solubility of the molecule. | Improved potency and target specificity. |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting how ligands like this compound might interact with potential protein targets.

While specific docking studies for this compound are not readily found in the literature, docking studies on analogous compounds provide a framework for predicting its binding behavior. For instance, molecular docking of 1,2,3-triazole derivatives into the active sites of various protein targets has revealed key interactions. nih.gov These studies often show that the triazole ring positions itself to form hydrogen bonds with amino acid residues in the binding pocket.

The predicted binding mode for this compound in a hypothetical enzyme active site would likely involve:

Hydrogen bonding between the triazole nitrogens and polar residues.

Hydrophobic interactions between the cyclobutyl ring and nonpolar residues.

Potential halogen bonding from the bromine atom to an electron-rich atom in the protein.

The binding energy, which is a calculated estimate of the affinity between the ligand and the protein, can be used to rank potential analogs and prioritize them for synthesis and biological testing. Docking studies on quinoxaline (B1680401) derivatives bearing a 1,2,3-triazole moiety against the EGFR receptor have shown binding energies ranging from -9.57 to -12.03 kcal/mol, indicating strong potential for inhibition. nih.gov

Based on the known activities of other 1,2,4-triazole derivatives, several potential biological targets can be proposed for this compound.

DNA Gyrase: Some novel bacterial topoisomerase inhibitors (NBTIs) incorporate a triazole ring. Molecular modeling of these compounds has shown that the triazole can engage in π-π stacking interactions with DNA bases, contributing to the stabilization of the enzyme-DNA complex. This suggests that DNA gyrase could be a potential target, particularly for antibacterial applications.

Carbonic Anhydrases (CAs): A number of 1,2,4-triazole derivatives have been investigated as inhibitors of carbonic anhydrases, which are implicated in various diseases including cancer. The triazole moiety can coordinate with the zinc ion in the active site of CAs, leading to inhibition.

The following table summarizes potential targets and the key interactions that might be involved, based on studies of related compounds.